N-benzyl-2-(1,2,4-triazol-1-yl)acetamide
Overview
Description
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide typically involves the reaction of benzylamine with 2-bromoacetyl chloride, followed by the introduction of the triazole ring through a cyclization reaction. The general synthetic route can be summarized as follows:
Formation of N-benzyl-2-bromoacetamide: Benzylamine reacts with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-bromoacetamide.
Cyclization to form this compound: The N-benzyl-2-bromoacetamide undergoes cyclization with sodium azide to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1,2,3-triazol-1-yl)acetamide: Similar structure but with a different triazole isomer.
N-benzyl-2-(1,2,4-triazol-1-yl)ethanamine: Similar structure with an ethylamine group instead of acetamide.
Uniqueness
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific triazole ring configuration, which provides distinct biological activities and chemical reactivity compared to other triazole derivatives. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(7-15-9-12-8-14-15)13-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSUMJRNJLATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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